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Compound of Interest

Compound Name: 6-Bromo-2-chloroquinazoline

Cat. No.: B1289443 Get Quote

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous biologically active compounds, including approved anticancer agents. The strategic

introduction of halogen atoms, such as bromine and chlorine, onto this scaffold dramatically

enhances its synthetic utility.[1] These halogens serve as versatile synthetic handles for

carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-

catalyzed cross-coupling reactions. This allows for the systematic and modular construction of

diverse compound libraries for biological screening.[1][2][3]

6-Bromo-2-chloroquinazoline (CAS No: 882672-05-1) is a particularly valuable building block

due to the differential reactivity of its two halogen substituents.[1][4] The chlorine atom at the 2-

position and the bromine atom at the 6-position provide orthogonal sites for sequential

chemical modifications, enabling the controlled and predictable synthesis of complex,

polysubstituted quinazoline derivatives.[1][5]

Molecular Structure and Physicochemical
Properties
6-Bromo-2-chloroquinazoline is a crystalline solid at room temperature.[4] Its fundamental

properties are summarized in the table below, providing researchers with essential data for

experimental design.
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Property Value Source(s)

IUPAC Name 6-bromo-2-chloroquinazoline [6][7]

CAS Number 882672-05-1 [4][6]

Molecular Formula C₈H₄BrClN₂ [4][6][8]

Molecular Weight 243.49 g/mol [4][6][8]

Appearance
White to off-white crystalline

powder
[4]

Melting Point 145-150 °C [4]

Solubility

Limited solubility in water;

Soluble in Chloroform,

Ethanol, and Dimethyl

Sulfoxide (DMSO)

[4]

SMILES
C1=CC2=NC(=NC=C2C=C1Br

)Cl
[6]

InChIKey
NYQBZJFZEZEXFP-

UHFFFAOYSA-N
[6][8]

Spectroscopic Characterization
While a dedicated, peer-reviewed spectrum for 6-bromo-2-chloroquinazoline is not readily

available in the literature, we can infer its expected spectroscopic characteristics from closely

related 6-bromo-quinazoline derivatives. The following data for a 6-bromo-3-phenylquinazolin-

4(3H)-one derivative provides a strong illustrative example of the expected proton and carbon

environments.[6]

¹H NMR (500 MHz, CDCl₃) - Illustrative Example from a Related Compound[6]

δ ~8.4 ppm (d, J ≈ 2.0 Hz, 1H): This signal corresponds to the proton at the C5 position of

the quinazoline ring, ortho to the bromine atom. The doublet splitting arises from coupling to

the proton at C7.
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δ ~7.8-7.9 ppm (dd, J ≈ 8.5, 2.0 Hz, 1H): This doublet of doublets is assigned to the proton at

the C7 position, showing coupling to both the C8 and C5 protons.

δ ~7.5-7.6 ppm (d, J ≈ 8.5 Hz, 1H): This doublet represents the proton at the C8 position,

coupled to the C7 proton.

¹³C NMR (125 MHz, CDCl₃) - Illustrative Example from a Related Compound[6]

δ ~160-161 ppm: Expected region for the C2 and C4 carbons of the pyrimidine ring.

δ ~146-147 ppm: Corresponds to the quaternary carbon C8a.

δ ~137-138 ppm: Signal for the C7 carbon.

δ ~129-130 ppm: Region for the C5 and C8 carbons.

δ ~121 ppm: Signal for the quaternary carbon C4a.

δ ~119 ppm: Expected for the bromine-bearing C6 carbon.

Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode

shows a characteristic isotopic pattern for a compound containing one bromine and one

chlorine atom. The measured [M+H]⁺ peaks are observed at m/z 243 and 245, consistent with

the theoretical molecular weight.[9]

Chemical Reactivity and Synthetic Strategy
The synthetic utility of 6-bromo-2-chloroquinazoline lies in the differential reactivity of its

carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions. The general order

of reactivity for aryl halides is C-I > C-Br >> C-Cl.[5] This principle is the cornerstone of

designing selective, sequential functionalization strategies.

The C-Br Bond (Position 6): The C-Br bond is significantly more reactive than the C-Cl bond

in palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira

couplings.[3][5] This is due to the lower bond dissociation energy of the C-Br bond (approx.

290 kJ/mol) compared to the C-Cl bond (approx. 346 kJ/mol).[3][10] Consequently, the

oxidative addition of a Pd(0) catalyst to the C-Br bond is kinetically favored, allowing for

selective functionalization at the 6-position while leaving the 2-chloro substituent intact.
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The C-Cl Bond (Position 2): The C-Cl bond is less reactive and typically requires more

forcing conditions (e.g., higher temperatures, stronger electron-donating ligands on the metal

catalyst) to participate in cross-coupling reactions.[5] This allows for a second, distinct

synthetic transformation to be performed at the 2-position after the 6-position has been

modified. This step-wise approach is critical for building molecular complexity in a controlled

manner.

The following diagram illustrates the logical workflow for the sequential functionalization of 6-
bromo-2-chloroquinazoline.

Sequential Cross-Coupling Strategy

6-Bromo-2-chloroquinazoline

Step 1: C-Br Activation
(e.g., Suzuki Coupling)

Pd(0) Catalyst,
Base, Arylboronic Acid

6-Aryl-2-chloroquinazoline Intermediate

Step 2: C-Cl Activation
(e.g., Buchwald-Hartwig Amination)

Pd(0) Catalyst,
Base, Amine

6-Aryl-2-aminoquinazoline Final Product

Click to download full resolution via product page
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Sequential functionalization workflow.

Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and

application of 6-bromo-2-chloroquinazoline.

Synthesis of 6-Bromo-2-chloroquinazoline
This procedure describes the conversion of 6-bromo-2(1H)-quinazolinone to the target

compound via chlorination.

Underlying Principle: Phosphorus oxychloride (POCl₃) serves as both the solvent and the

chlorinating agent, converting the lactam (quinazolinone) into the corresponding chloro-

heterocycle. The reaction is driven by the formation of the stable phosphorus-oxygen bond in

the byproducts.

Reagents:
- 6-Bromo-2(1H)-quinazolinone (1.0 eq)

- Phosphorus oxychloride (POCl₃) (excess)

Conditions:
- Reflux at 110 °C, 5 hours

- Monitor by LCMS

Step 1: Reaction Setup

Workup:
1. Evaporate excess POCl₃ under reduced pressure

2. Quench residue slowly into ice water
3. Filter the precipitated solid

Step 2: Isolation

Product:
6-Bromo-2-chloroquinazoline

(Yellow Solid, ~54% yield)

Click to download full resolution via product page
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Synthesis workflow for 6-bromo-2-chloroquinazoline.

Step-by-Step Protocol:[9]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend 6-bromo-2(1H)-quinazolinone (e.g., 6.0 g, 26.7 mmol) in phosphorus

oxychloride (POCl₃, 80 mL).

Heating: Heat the mixture to reflux at 110 °C and maintain for 5 hours. The progress of the

reaction should be monitored by Liquid Chromatography-Mass Spectrometry (LCMS) to

ensure complete consumption of the starting material.

Solvent Removal: After the reaction is complete, allow the mixture to cool to room

temperature. Remove the majority of the excess POCl₃ by distillation under reduced

pressure.

Workup and Isolation: Carefully add the concentrated residue dropwise to a beaker

containing ice water (500 mL) with vigorous stirring. A yellow solid will precipitate.

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water

to remove any residual acid. The product can be further purified by recrystallization from

ethanol if necessary.[11]

Representative Application: Suzuki-Miyaura Cross-
Coupling at the 6-Position
This protocol details a typical Suzuki-Miyaura reaction, selectively functionalizing the C-Br

bond.

Causality of Reagent Choice:

Catalyst: A palladium(0) species, often generated in situ from a precatalyst like Pd₂(dba)₃, is

essential for the catalytic cycle.[12]

Ligand: An electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos) is used to stabilize the

palladium catalyst and promote the key steps of oxidative addition and reductive elimination.
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Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more

nucleophilic boronate species that facilitates transmetalation to the palladium center.[12][13]

Solvent: Anhydrous, degassed solvents like dioxane or toluene are used to prevent catalyst

deactivation and unwanted side reactions.

Step-by-Step Protocol:

Inert Atmosphere: To an oven-dried Schlenk flask, add 6-bromo-2-chloroquinazoline (1.0

eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

Catalyst Loading: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the

palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4 mol%).

Solvent Addition: Add anhydrous, degassed dioxane via syringe.

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC

or LCMS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent like ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product is typically purified by column

chromatography on silica gel.

Safety and Handling
6-Bromo-2-chloroquinazoline must be handled with appropriate safety precautions in a well-

ventilated fume hood.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.[14]

Conclusion
6-Bromo-2-chloroquinazoline is a high-value synthetic intermediate that offers a reliable

platform for the construction of diverse and complex quinazoline-based molecules. The well-

defined differential reactivity of its C-Br and C-Cl bonds allows for predictable and sequential

functionalization, making it an indispensable tool for researchers in drug discovery and

materials science. The protocols and data presented in this guide provide a solid foundation for

the effective application of this versatile building block in chemical synthesis programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. acgpubs.org [acgpubs.org]

2. researchgate.net [researchgate.net]

3. benchchem.com [benchchem.com]

4. benchchem.com [benchchem.com]

5. mdpi.com [mdpi.com]

6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking
and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

7. 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. rsc.org [rsc.org]

9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled
functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology
3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

10. savemyexams.com [savemyexams.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.chemscene.com/cs-d1643.html
https://www.benchchem.com/product/b1289443?utm_src=pdf-body
https://www.benchchem.com/product/b1289443?utm_src=pdf-custom-synthesis
https://www.acgpubs.org/files/202306272123346-149-OC-2303-2742-SI.pdf
https://www.researchgate.net/figure/Characteristic-signals-in-the-1-H-and-13-C-NMR-spectra-of-compound-6a_fig1_366123651
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_C_Br_and_C_Cl_Bond_Reactivity_in_2_Bromo_8_chloro_1_octene.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Buchwald_Hartwig_Amination_of_6_Bromoquinoline.pdf
https://www.mdpi.com/1420-3049/19/11/17435
https://pmc.ncbi.nlm.nih.gov/articles/PMC11225515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11225515/
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2-chloroquinazoline
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2-chloroquinazoline
https://www.rsc.org/suppdata/c6/ra/c6ra25666j/c6ra25666j1.pdf
https://pubmed.ncbi.nlm.nih.gov/18950225/
https://pubmed.ncbi.nlm.nih.gov/18950225/
https://pubmed.ncbi.nlm.nih.gov/18950225/
https://www.savemyexams.com/a-level/chemistry/cie/25/revision-notes/15-halogen-compounds/15-1-halogenoalkanes/reactivity-of-halogenoalkanes/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. scispace.com [scispace.com]

12. Suzuki Coupling [organic-chemistry.org]

13. chem.libretexts.org [chem.libretexts.org]

14. chemscene.com [chemscene.com]

To cite this document: BenchChem. [Introduction: The Strategic Importance of Halogenated
Quinazolines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289443#physical-and-chemical-properties-of-6-
bromo-2-chloroquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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